molecular formula C16H14ClFN2O3 B7715379 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide

5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide

Cat. No. B7715379
M. Wt: 336.74 g/mol
InChI Key: UBWIZIMAHBXECV-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of cancer cells and is also involved in the pathogenesis of neurological disorders. By inhibiting NMT, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can prevent the growth of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects. In cancer research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. In neurological research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to reduce the accumulation of toxic proteins in the brain, improve neuronal function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more potent and selective inhibitors of NMT based on the structure of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide. Additionally, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can be used as a tool compound to study the role of NMT in various diseases and to identify new therapeutic targets. Finally, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide can be used in combination with other drugs to improve their efficacy in treating cancer and neurological disorders.
Conclusion:
In conclusion, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. Its mechanism of action involves the inhibition of NMT, which is essential for the survival of cancer cells and is involved in the pathogenesis of neurological disorders. 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide, including optimization of the synthesis method, development of more potent and selective inhibitors, and use in combination with other drugs.

Synthesis Methods

The synthesis of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with potassium carbonate in the presence of methanol to form 2,6-difluoroaniline methoxide. The methoxide is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of thionyl chloride to form 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide.

Scientific Research Applications

5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. In cancer research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological research, 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been found to have potential in treating Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-22-11-6-10(7-12(8-11)23-2)16(21)20-19-9-13-14(17)4-3-5-15(13)18/h3-9H,1-2H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWIZIMAHBXECV-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3,5-dimethoxybenzamide

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